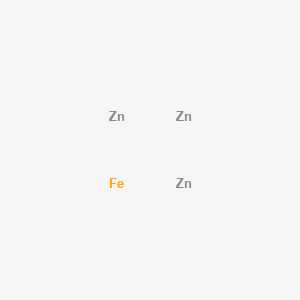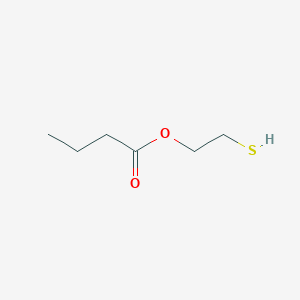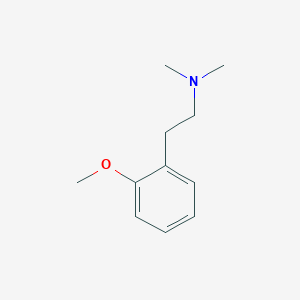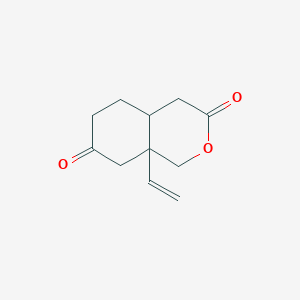![molecular formula C13H20O2Si B14597922 Silane, [[1-(4-methoxyphenyl)cyclopropyl]oxy]trimethyl- CAS No. 60068-19-1](/img/structure/B14597922.png)
Silane, [[1-(4-methoxyphenyl)cyclopropyl]oxy]trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, [[1-(4-methoxyphenyl)cyclopropyl]oxy]trimethyl- is a specialized organosilicon compound It is characterized by the presence of a silane group bonded to a cyclopropyl ring substituted with a methoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [[1-(4-methoxyphenyl)cyclopropyl]oxy]trimethyl- typically involves the reaction of trimethylsilyl chloride with a suitable cyclopropyl derivative under controlled conditions. The reaction is often catalyzed by a base such as triethylamine to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is scaled up with careful control of reaction parameters to ensure consistency and quality. Advanced purification techniques, such as distillation and chromatography, are employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Silane, [[1-(4-methoxyphenyl)cyclopropyl]oxy]trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: It can be reduced using hydride donors to yield different silane derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Hydride donors such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds facilitate substitution reactions.
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
Silane, [[1-(4-methoxyphenyl)cyclopropyl]oxy]trimethyl- has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organosilicon compounds.
Biology: The compound is explored for its potential in modifying biological molecules and surfaces.
Medicine: Research is ongoing to investigate its use in drug delivery systems and as a component in medical devices.
Industry: It finds applications in the production of advanced materials, coatings, and adhesives due to its unique chemical properties.
Mécanisme D'action
The mechanism by which Silane, [[1-(4-methoxyphenyl)cyclopropyl]oxy]trimethyl- exerts its effects involves interactions with various molecular targets. The silane group can form strong bonds with oxygen and fluorine, making it a versatile reagent in chemical reactions. The compound’s ability to undergo oxidation, reduction, and substitution reactions allows it to participate in diverse chemical pathways, influencing its behavior and applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Trimethylsilyl chloride
- Phenyltrimethylsilane
- Cyclopropyltrimethylsilane
Uniqueness
Silane, [[1-(4-methoxyphenyl)cyclopropyl]oxy]trimethyl- is unique due to the presence of the methoxyphenyl group attached to the cyclopropyl ring, which imparts distinct chemical properties
Propriétés
Numéro CAS |
60068-19-1 |
|---|---|
Formule moléculaire |
C13H20O2Si |
Poids moléculaire |
236.38 g/mol |
Nom IUPAC |
[1-(4-methoxyphenyl)cyclopropyl]oxy-trimethylsilane |
InChI |
InChI=1S/C13H20O2Si/c1-14-12-7-5-11(6-8-12)13(9-10-13)15-16(2,3)4/h5-8H,9-10H2,1-4H3 |
Clé InChI |
LENRUBDNMBNBFP-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2(CC2)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(4-Hydroxyphenyl)methyl]-3,3-dimethylcyclohexan-1-one](/img/structure/B14597844.png)




![N-(Methanesulfonyl)-N-{4-[(3-nitroacridin-9-yl)amino]phenyl}acetamide](/img/structure/B14597869.png)



![Cycloheptanone, 2-[(3-nitrophenyl)methylene]-](/img/structure/B14597883.png)
![6-Methyl-5-phenyl-6H-thieno[2,3-b]pyrrole-2-carbaldehyde](/img/structure/B14597900.png)
![Benzene, [(2-methoxy-1-methylene-2-propenyl)thio]-](/img/structure/B14597910.png)
![S-[(Furan-2-yl)methyl] furan-2-carbothioate](/img/structure/B14597911.png)
![1H-Imidazole-4-sulfonamide, 5-[[(methylamino)carbonyl]amino]-](/img/structure/B14597915.png)
